molecular formula C20H23F2N3O B4961316 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea

Cat. No. B4961316
M. Wt: 359.4 g/mol
InChI Key: IYAAQLHUZCUIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea, also known as compound 1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and Tyro3.

Mechanism of Action

Compound 1 exerts its biological activity by inhibiting several protein kinases, including c-Met, Axl, and Tyro3. These kinases are known to play important roles in cancer progression, inflammation, and fibrosis. By inhibiting these kinases, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can block several signaling pathways that are involved in these diseases, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects in preclinical studies. In cancer cells, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In animal models of fibrosis, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can reduce collagen deposition and fibrotic tissue formation, leading to the improvement of organ function.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments, including its high potency and selectivity against several protein kinases. Additionally, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea is its poor solubility, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1. One potential application of this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea is in the treatment of cancer, where it could be used as a single agent or in combination with other drugs. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 could be studied for its potential therapeutic applications in other diseases, such as inflammation and fibrosis. Furthermore, the development of more potent and selective analogs of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 could lead to the discovery of new drugs with improved therapeutic efficacy.

Synthesis Methods

The synthesis of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 involves the reaction of 4-fluorobenzylamine with 1,4-bis(chloroformyl)butane to form the intermediate 1-(4-fluorobenzyl)-4-(chloroformyl)piperidine. This intermediate is then reacted with 4-fluoroaniline in the presence of a base to form the final product, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In preclinical studies, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including lung, breast, and colon cancer. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 has been shown to exhibit anti-inflammatory and anti-fibrotic effects in animal models of lung and liver fibrosis.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)14-25-11-9-15(10-12-25)13-23-20(26)24-19-7-5-18(22)6-8-19/h1-8,15H,9-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAAQLHUZCUIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)methyl]piperidin-4-YL}methyl)urea

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